1-(chloroacetyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole
Overview
Description
1-(Chloroacetyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole is a chemical compound with the CAS Number: 1030421-66-9. It has a molecular weight of 235.67 .
Synthesis Analysis
The synthesis of benzimidazole derivatives involves the reaction of chloroacetyl chloride with 2-mercaptobenzimidazole, which on further reaction with corresponding anilines in the presence of ethanolic solvent yields the title compounds .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H10ClN3O/c12-7-10(16)15-6-5-14-9-4-2-1-3-8(9)13-11(14)15/h1-4H,5-7H2 .Chemical Reactions Analysis
Benzimidazoles are known to exhibit a wide range of activities due to their exclusive structural features and electron-rich atmosphere, which enable them to bind to a number of biologically important targets .Safety and Hazards
The safety data sheet for benzimidazole indicates that it may cause severe skin burns and eye damage, and may cause respiratory irritation . For chloroacetyl chloride, it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and is toxic if swallowed, in contact with skin or if inhaled .
Future Directions
Benzimidazole and its derivatives are widely used and investigated by the pharmaceutical industry, as they are important in the discovery and designing of new drug molecules . The development of drugs with benzimidazole moiety is now an important and attractive subject of interest given their huge therapeutic values .
Mechanism of Action
Target of Action
It is known that benzimidazole derivatives, which this compound is a part of, have been found to target various enzymes and receptors in the body .
Mode of Action
For instance, some benzimidazoles have been found to inhibit the function of certain enzymes, thereby altering cellular processes . The substitution pattern around the nucleus of benzimidazoles has been found to contribute significantly to their anticancer activity .
Biochemical Pathways
Benzimidazole derivatives have been found to affect a wide range of biochemical pathways, including those involved in cell proliferation, survival, differentiation, and migration .
Pharmacokinetics
Benzimidazole derivatives are generally known for their excellent properties, such as increased stability, bioavailability, and significant biological activity .
Result of Action
Benzimidazole derivatives have been found to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
It is known that factors such as ph, temperature, and the presence of other molecules can influence the action of benzimidazole derivatives .
properties
IUPAC Name |
2-chloro-1-(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O/c12-7-10(16)15-6-5-14-9-4-2-1-3-8(9)13-11(14)15/h1-4H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTYJTSKIHJVIKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=NC3=CC=CC=C3N21)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(chloroacetyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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